molecular formula C9H12O B2404922 Tricyclo[3.2.1.02,4]octane-6-carbaldehyde CAS No. 2375273-66-6

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde

Cat. No.: B2404922
CAS No.: 2375273-66-6
M. Wt: 136.194
InChI Key: XKKCDFGCBUTNRJ-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.02,4]octane-6-carbaldehyde (TCOC) is an important organic compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties. It has a CAS Number of 2375273-66-6 and a molecular weight of 136.19 .


Synthesis Analysis

The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds . The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .


Molecular Structure Analysis

The IUPAC Name for this compound is (1S,4R,5S,6R)-tricyclo [3.2.1.0 (2,4)]octane-6-carbaldehyde . The Inchi Code is 1S/C9H12O/c10-4-6-1-5-2-7 (6)9-3-8 (5)9/h4-9H,1-3H2 .


Chemical Reactions Analysis

The preparation of several enantiopure bicyclo[3.2.1]octane systems involves an alternative approach for the construction of the bicyclic skeleton, one based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo-[3.2.1.02.7]octan-3-one intermediate .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • Lee et al. (2012) described the synthesis of tricyclo[3.2.1.02,4]oct-2(3)-ene and its reactions, including additions and rearrangements, demonstrating its potential in synthetic chemistry (Lee, Chan, Tsai, & Chen, 2012).
    • A study by Pan et al. (2015) reported the catalytic construction of azabicyclo[4.1.0]/[5.1.0] carbaldehydes via intramolecular cyclopropanation, highlighting the versatility of related compounds in organic synthesis (Pan, Jiang, Zhihong, Xu, Cao, Chen, Shen, & Xu, 2015).
  • Quantum Chemical Studies:

    • Semenov and Solov’eva (2012) conducted a quantum chemical study on tricyclooctane and its congeners, providing insights into the structural parameters and stability of these molecules (Semenov & Solov’eva, 2012).
  • Polymerization and Material Science:

    • Alupei et al. (2004) investigated the free radical polymerization behavior of norbornadiene derivatives, including a tricyclic compound, which could be relevant for materials science and polymer chemistry (Alupei, Choi, Alupei, & Ritter, 2004).
  • Synthesis of Biologically Active Compounds:

    • Abad et al. (2004) utilized carvone to synthesize tricyclo[3.2.1.0(2.7)]octane and bicyclo[3.2.1]octane systems, which are characteristic of some biologically active compounds, indicating the potential of these structures in medicinal chemistry (Abad, Agulló, Cuñat, de Alfonso, Navarro, & Vera, 2004).

Safety and Hazards

The safety information for Tricyclo[3.2.1.02,4]octane-6-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCDFGCBUTNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=O)C3C2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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